molecular formula C6H6BNO4 B151230 2-Nitrophenylboronic acid CAS No. 5570-19-4

2-Nitrophenylboronic acid

Cat. No. B151230
CAS RN: 5570-19-4
M. Wt: 166.93 g/mol
InChI Key: SFUIGUOONHIVLG-UHFFFAOYSA-N
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Description

2-Nitrophenylboronic acid is a chemical compound that is related to various research areas, including organic synthesis and catalysis. It is often used as a starting material or intermediate in the synthesis of more complex molecules. The papers provided discuss several aspects of this compound, including its synthesis, molecular structure, and involvement in chemical reactions.

Synthesis Analysis

The synthesis of derivatives of 2-nitrophenylboronic acid is a topic of interest in several studies. For instance, paper introduces 2-nitrophenyl isocyanide as a convertible isocyanide that can be used in the efficient synthesis of a fused gamma-lactam beta-lactone bicycle, which is a part of the proteasome inhibitor omuralide. The synthesis involves a sequential biscyclization strategy starting from a linear keto acid precursor. Similarly, paper describes a method for the Suzuki cross-coupling of 1-chloro-2-nitrobenzene with phenylboronic acid using Pd(PPh3)4 as a catalyst, which is a general method for the synthesis of 2-nitrobiphenyls. Paper also discusses the Suzuki-Miyaura cross-coupling of 2-nitrodiazonium tetrafluoroborate salts with substituted boronic acids to prepare highly functionalized 2-nitrobiphenyls.

Molecular Structure Analysis

The molecular structure of compounds related to 2-nitrophenylboronic acid is crucial for their reactivity and application in synthesis. Paper describes the preparation and characterization of cyclopalladated complexes of 2-(m-nitrophenyl)imidazolines, including single-crystal X-ray analysis to determine the structure of one of the complexes. This structural information is essential for understanding the catalytic activity of these complexes in reactions such as the Suzuki reaction.

Chemical Reactions Analysis

2-Nitrophenylboronic acid and its derivatives participate in various chemical reactions. Paper investigates the Suzuki cross-coupling reaction for synthesizing 2-nitrobiphenyls and 2,2'-dinitrobiphenyls, noting the challenges encountered during the transmetalation step when the phenylboronic acid is substituted with a nitro group in the 2-position. Paper discusses the asymmetric conjugate addition of arylboronic acids to 2-nitroacrylates, which provides a route to β2-homophenylglycines with high yield and enantioselectivity. Paper reports on the Ni(ii)-catalyzed asymmetric addition of arylboronic acids to cyclic imines, yielding chiral amine products with excellent yields and enantioselectivities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-nitrophenylboronic acid derivatives are influenced by their molecular structure and substituents. Paper highlights the role of the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid in catalyzing dehydrative condensation between carboxylic acids and amines, suggesting that the ortho-substituent prevents coordination of amines to the boron atom, thus accelerating the reaction. Paper explores the reactions of 2-formylphenylboronic acid with N-substituted hydroxylamines, leading to nitrones and partial anhydride formation at the boronic acid group, which are then converted into stable arylboronate complexes with a cyclic B,N-betaine structure.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Nitrophenylboronic acid is utilized in the synthesis of various compounds. It's used in the preparation of ortho-nitrophenylboronic acids with functional groups like cyano, nitro, halo, α-bromomethyl, and ester, through a process involving I–Mg exchange followed by quenching with trimethyl borate (Collibee & Yu, 2005).
  • 2-Nitrophenylboronic acid is also involved in the Suzuki cross-coupling reaction for synthesizing 2-nitro- and 2,2'-dinitrobiphenyls. This process has particular challenges when the nitro group is in the 2-position of phenylboronic acid (González, Liguori, Carrillo, & Bjørsvik, 2005).

Applications in Food and Agricultural Industries

  • In the food processing industry, 2-nitrophenylboronic acid is employed for detecting residual hydrogen peroxide in foods and agricultural products. It reacts chemoselectively with hydrogen peroxide to produce yellow nitrophenolates, which can be measured spectroscopically (Lu, Lin, Chang, Wu, & Lo, 2011).

Detection of Saccharides

  • Modified phenylboronic acids, including 3-nitrophenylboronic acid, enhance the sensitivity of detecting sugars via in-situ derivatization. This is crucial for applications like monitoring glucose levels in biological fluids (Zhang & Chen, 2010).

Analytical Chemistry and Sensor Development

  • 2-Nitrophenylboronic acids are used in designing boronic acid spectroscopic reporter compounds. These compounds change their spectroscopic properties upon binding with diols, making them useful in the development of sensors for saccharides and other diol-containing molecules (Ni, Fang, Springsteen, & Wang, 2004).

Drug Delivery Systems

  • In the field of drug delivery, 2-nitrophenylboronic acid derivatives are being explored for their role in pH-activated controlled drug delivery systems. Their chemical properties allow for the development of innovative drug delivery mechanisms, especially in targeting tumor cells (Zhao, Yao, Zhang, Chen, He, & Chen, 2014).

Future Directions

The future directions of 2-Nitrophenylboronic acid are not explicitly mentioned in the search results. However, given its use as a biochemical reagent and its role in various chemical reactions, it is likely that further research and development will continue to explore its potential applications in life science related research and other areas of chemistry.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

(2-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUIGUOONHIVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901106
Record name NoName_166
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrophenylboronic acid

CAS RN

5570-19-4
Record name 2-Nitrophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5570-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

A solution of phenylboronic acid (10 g; 82 mmol) in acetic acid anhydride (100 ml) at −15° C. was added fuming HNO3 (5 ml; 120 mmol) over 30 min such that reaction temperature was kept below −10° C. The reaction mixture was allowed to warm up to rt. and left with stirring over night. The reaction mixture was poured onto ice and concentrated to 50 ml. The remanense was then re-evaporated 5 times from additional H2O (100 ml) and finally filtered to give 7.1 g crude product as a mixture of isomers. Column chromatography (CH2Cl2/EtOH=10/0.5) gave 4.8 g (35%) pure product as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
CH2Cl2 EtOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
35%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
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reactant
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Synthesis routes and methods III

Procedure details

A solution of phenyl boronic acid (5.0 g, 41 mmol) in acetic anhydride (50 mL) at −15° C. was treated with nitric acid (2.5 mL) dropwise over 30 minutes maintaining a temperature below −10° C. The reaction was allowed to warm to room temperature overnight, then poured onto ice. The resulting solution was concentrated to 25 mL and water (50 mL) was added. The mixture was again concentrated. This procedure was repeated five times. The solid that developed was filtered and dried. The crude product was purified by flash chromatography (SiO2, 2% EtOH/CH2Cl2) to afford the desired product (1.0 g, 15%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
15%

Citations

For This Compound
159
Citations
MJ Swierczynski, Y Ding, ZT Ball - Bioconjugate Chemistry, 2022 - ACS Publications
Boronic acids and boronate esters find appreciable use in chemical biology. Molecules containing orthogonal boronic acid pairs can be utilized for sequential metal-catalyzed cross-…
Number of citations: 4 pubs.acs.org
RR González, L Liguori, AM Carrillo… - The Journal of Organic …, 2005 - ACS Publications
… 2-Nitrophenylboronic acid degrades very rapidly under the … fraction of the 2-nitrophenylboronic acid is degraded into … the degradation of 2-nitrophenylboronic acid into nitrobenzene…
Number of citations: 40 pubs.acs.org
K Görlitzer, B Gabriel, H Jomaa, J Wiesner - Die Pharmazie, 2006 - europepmc.org
… -Dependant reduction of the methyl 2-(2-nitrophenyl)thiophene-3-carboxylate 3, formed by Suzuki coupling of methyl 2-iodothiophene-3-carboxylate (2) with 2-nitrophenylboronic acid, …
Number of citations: 8 europepmc.org
K Hanaya, J Ohata, MK Miller… - Chemical …, 2019 - pubs.rsc.org
… studies, we have discovered that 2-nitrophenylboronic acid reagents exhibit novel metal-… cysteine residue as a model peptide with 2-nitrophenylboronic acid (2a) in the presence of a …
Number of citations: 44 pubs.rsc.org
H Zheng, R McDonald, DG Hall - Chemistry–A European …, 2010 - Wiley Online Library
… Without 2-nitrophenylboronic acid as the catalyst, this reaction gave N-methylbenzamide (10 a) in 41 % yield. Products 8 a and 8 c, 9 d and 9 e, 11 a and 11 b, and 12 c and 12 d were …
AR Clark, R Nair, FR Fronczek, T Junk - Tetrahedron letters, 2002 - Elsevier
… was charged with 0.50 g (3.0 mmol) 2-nitrophenylboronic acid, 0.89 g (3.3 mmol) tellurium … condenser was charged with 0.50 g (3.0 mmol) 2-nitrophenylboronic acid, 1.28 g (3.0 mmol) 3,…
Number of citations: 18 www.sciencedirect.com
J Balog, Z Riedl, G Hajós - Tetrahedron Letters, 2013 - Elsevier
… Five different substituted 1-bromoisoquinolin-3-amines (4a–e) were subjected to Suzuki-coupling with 2-nitrophenylboronic acid. The best results 11 were achieved at 95 C with …
Number of citations: 12 www.sciencedirect.com
K Goerlitzer, B Gabriel, H Jomaa, J Wiesner - Die Pharmazie, 2006 - europepmc.org
… The 4-aryl derivative 3, obtained by Suzuki cross coupling of the methyl 4-bromothiophene-3-carboxylate (2) with 2-nitrophenylboronic acid cyclizes under reductive conditions pH-…
Number of citations: 1 europepmc.org
KT Hylland, S Øien‐Ødegaard… - European Journal of …, 2020 - Wiley Online Library
… [2] The same group also estimated the half-life of 2-nitrophenylboronic acid to be < 5 min under these reaction conditions.41 The reactivity of 1e towards 2-B(OH) 2 and 4-B(OH) 2 was …
P Piątek, N Słomiany - Synlett, 2006 - thieme-connect.com
… To explore this new synthetic approach we prepared 2-aminophenylboronic acid 6 via catalytic hydrogenation of 2-nitrophenylboronic acid. [9] Next, compound 6 was subjected to cross-…
Number of citations: 5 www.thieme-connect.com

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